Linderane

Description

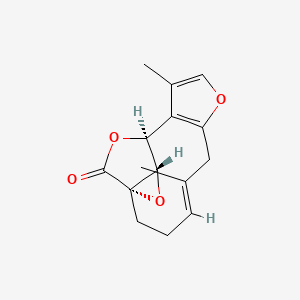

Structure

3D Structure

Propriétés

Numéro CAS |

13476-25-0 |

|---|---|

Formule moléculaire |

C15H16O4 |

Poids moléculaire |

260.28 g/mol |

Nom IUPAC |

(1S)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one |

InChI |

InChI=1S/C15H16O4/c1-8-4-3-5-15-13(19-15)12(18-14(15)16)11-9(2)7-17-10(11)6-8/h4,7,12-13H,3,5-6H2,1-2H3/t12?,13?,15-/m0/s1 |

Clé InChI |

KBMSVODXFLAQNJ-PIMMBPRGSA-N |

SMILES |

Cc1c([C@H]2[C@H]3C(CC/C=C(C)/C4)(C(O2)=O)O3)c4oc1 |

SMILES isomérique |

CC1=CCC[C@@]23C(O2)C(C4=C(C1)OC=C4C)OC3=O |

SMILES canonique |

CC1=CCCC23C(O2)C(C4=C(C1)OC=C4C)OC3=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

LDR cpd linderane |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Structures and Properties of Linderane and Lindane

A Note to the Reader: Initial analysis of the topic "Linderane" suggests a potential ambiguity with the similarly named but chemically distinct compound "Lindane." To provide a comprehensive and accurate resource, this guide addresses both molecules. This compound, a sesquiterpenoid natural product, is a subject of interest in drug development for its enzymatic inhibition properties. In contrast, Lindane is a well-known organochlorine insecticide with significant neurotoxic effects. This document is structured to present a detailed technical overview of each compound separately for clarity and to cater to the specific interests of researchers, scientists, and drug development professionals.

Part 1: this compound

This compound is a naturally occurring sesquiterpenoid lactone that has been isolated from plants of the Lindera genus. Its unique chemical structure and biological activity as an enzyme inhibitor have made it a molecule of interest in pharmacological research.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure characteristic of lindenane-type sesquiterpenoids.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (1S,4E,12S,13S)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.0¹,¹³.0⁷,¹¹]hexadeca-4,7(11),9-trien-15-one | [1] |

| Molecular Formula | C₁₅H₁₆O₄ | [1] |

| Molecular Weight | 260.28 g/mol | [1] |

| CAS Number | 13476-25-0 | [1] |

| Appearance | Solid | N/A |

| Solubility | Information not widely available | N/A |

Table 2: Spectral Data for this compound

| Spectral Data Type | Key Features and Observations |

| ¹H NMR | Spectral data available, detailed assignments can be found in specialized literature. |

| ¹³C NMR | Characteristic signals for carbonyl, olefinic, and oxygenated carbons are present.[2] |

| Mass Spectrometry | The fragmentation pattern would be consistent with its complex polycyclic lactone structure. |

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its role as a mechanism-based inactivator of cytochrome P450 2C9 (CYP2C9).[3] This irreversible inhibition suggests potential for significant drug-drug interactions.

This compound's inhibitory activity is dependent on its metabolic activation by CYP enzymes. The furan (B31954) moiety within the this compound structure is metabolized to reactive intermediates, a furanoepoxide and a γ-ketoenal.[3][4] These reactive species can then covalently bind to the CYP2C9 enzyme, leading to its irreversible inactivation.[4]

Experimental Protocols

A general method for the isolation of this compound and related compounds from Lindera species involves solvent extraction followed by chromatographic separation.

-

Extraction: Dried and powdered plant material (e.g., roots of Lindera aggregata) is extracted with a suitable organic solvent such as ethanol (B145695) or methanol.

-

Fractionation: The crude extract is then partitioned between different solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to achieve a preliminary separation of compounds.

-

Chromatography: The fraction containing this compound is subjected to further purification using techniques like column chromatography on silica (B1680970) gel or high-performance counter-current chromatography (HPCCC).

This protocol is a general guide based on commercially available assays.

-

Objective: To determine the inhibitory potential of this compound on CYP2C9 activity.

-

Principle: A luminogenic substrate (e.g., Luciferin-H) is metabolized by CYP2C9 to produce luciferin (B1168401), which in the presence of luciferase, generates a light signal proportional to enzyme activity.

-

Procedure:

-

Recombinant human CYP2C9 enzyme is incubated with a luminogenic substrate in a buffer system.

-

This compound, at various concentrations, is added to the reaction mixture.

-

The reaction is initiated by the addition of an NADPH-regenerating system.

-

After a defined incubation period, a luciferin detection reagent is added, and the luminescence is measured using a luminometer.

-

The percentage of inhibition is calculated by comparing the signal in the presence of this compound to that of a vehicle control. IC₅₀ values can then be determined.

-

A general protocol for assessing the cytotoxic effects of a compound.

-

Objective: To evaluate the in vitro cytotoxicity of this compound against a cancer cell line.

-

Principle: The sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 48-72 hours).

-

After treatment, the cells are fixed with trichloroacetic acid.

-

The fixed cells are stained with SRB dye.

-

The unbound dye is washed away, and the protein-bound dye is solubilized.

-

The absorbance is read on a microplate reader, and cell viability is calculated relative to untreated control cells.[5]

-

A common in vitro assay for screening anti-inflammatory activity.

-

Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).

-

Principle: Macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, including the production of NO. The concentration of nitrite (B80452), a stable product of NO, is measured in the cell culture supernatant using the Griess reagent.

-

Procedure:

-

RAW 264.7 cells are plated in 96-well plates.

-

The cells are pre-treated with different concentrations of this compound for a short period.

-

LPS is then added to the wells to induce inflammation, and the cells are incubated for 24 hours.

-

The cell culture supernatant is collected, and the Griess reagent is added.

-

The absorbance is measured at 540 nm, and the amount of nitrite is determined from a standard curve. A decrease in nitrite concentration indicates an anti-inflammatory effect.[6][7]

-

Part 2: Lindane

Lindane, also known as gamma-hexachlorocyclohexane (γ-HCH), is a synthetic organochlorine compound that has been used as a broad-spectrum insecticide and in pharmaceutical preparations for the treatment of lice and scabies. Its use has been significantly restricted due to its environmental persistence and neurotoxicity.

Chemical Structure and Properties

Lindane is one of the stereoisomers of hexachlorocyclohexane (B11772).

Table 3: Chemical and Physical Properties of Lindane

| Property | Value | Reference |

| IUPAC Name | (1r,2R,3S,4r,5R,6S)-1,2,3,4,5,6-hexachlorocyclohexane | N/A |

| Molecular Formula | C₆H₆Cl₆ | N/A |

| Molecular Weight | 290.83 g/mol | N/A |

| CAS Number | 58-89-9 | N/A |

| Appearance | White to yellowish crystalline powder with a slight musty odor | N/A |

| Melting Point | 112.5 - 113 °C | N/A |

| Boiling Point | 323.4 °C (decomposes) | N/A |

| Solubility in Water | 7.3 mg/L at 25 °C | N/A |

| Solubility in Organic Solvents | Soluble in acetone, benzene, chloroform, and ethanol | N/A |

Table 4: Spectral Data for Lindane

| Spectral Data Type | Key Features and Observations |

| ¹H NMR | The proton NMR spectrum shows complex multiplets due to the various proton-proton couplings in the cyclohexane (B81311) ring.[8][9][10] |

| ¹³C NMR | The carbon NMR spectrum displays signals corresponding to the methine carbons of the cyclohexane ring. |

| Mass Spectrometry | The mass spectrum exhibits a characteristic isotopic pattern for a molecule containing six chlorine atoms. Common fragments arise from the loss of HCl and chlorine radicals.[11] |

Biological Activity and Mechanism of Action

Lindane is a neurotoxin that primarily acts on the central nervous system.[12] Its main mechanism of action involves the non-competitive antagonism of the γ-aminobutyric acid type A (GABAa) receptor-chloride channel complex.[13][14]

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. The binding of GABA to its receptor opens an integral chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. Lindane binds to a site within the chloride channel of the GABAa receptor, distinct from the GABA binding site, and blocks the influx of chloride ions.[13] This inhibition of the inhibitory signal leads to hyperexcitability of the central nervous system, which can manifest as tremors, convulsions, and seizures.[12]

Experimental Protocols

The synthesis of lindane is an industrial process involving the photochlorination of benzene.

-

Reaction: Benzene is reacted with chlorine gas under ultraviolet (UV) light.

-

Product Mixture: This reaction produces a mixture of hexachlorocyclohexane isomers, with the gamma isomer (lindane) being a minor component.

-

Purification: Lindane is then isolated from the mixture of isomers through fractional crystallization or other separation techniques.

This is a representative protocol for studying the interaction of a compound with the GABAa receptor.[15][16][17][18]

-

Objective: To determine the affinity of lindane for the GABAa receptor complex.

-

Principle: A radiolabeled ligand that binds to a specific site on the GABAa receptor (e.g., [³H]muscimol for the GABA binding site or [³⁵S]TBPS for a site within the channel) is used. The ability of lindane to displace the radioligand is measured, providing an indication of its binding affinity.

-

Procedure:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized, and cell membranes containing the GABAa receptors are isolated by centrifugation.

-

Binding Reaction: The prepared membranes are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of lindane.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of lindane that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be used to calculate the binding affinity (Ki) of lindane.

-

References

- 1. This compound | C15H16O4 | CID 6915739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Mechanism-based inactivation of CYP2C9 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug-drug interactions induced by this compound based on mechanism-based inactivation of CYP2C9 and the molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. e-jar.org [e-jar.org]

- 7. researchgate.net [researchgate.net]

- 8. LINDANE(58-89-9) 1H NMR [m.chemicalbook.com]

- 9. LINDANE(319-86-8) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. Role of GABA receptor complex in low dose lindane (HCH) induced neurotoxicity: neurobehavioural, neurochemical and electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of action of the insecticides, lindane and fipronil, on glycine receptor chloride channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lindane blocks GABAA-mediated inhibition and modulates pyramidal cell excitability in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lindane inhibition of [35S]TBPS binding to the GABAA receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

Linderane: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linderane, a sesquiterpenoid lactone, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and potential anti-cancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an exploration of its known biological signaling pathways. Quantitative data from various studies are summarized in tabular format for ease of comparison, and key experimental workflows and signaling pathways are visually represented using diagrams to facilitate a deeper understanding of this promising natural product.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Lauraceae family, with the genus Lindera being the most significant source. Among the various Lindera species, Lindera aggregata (Sims) Kosterm, also known as Wu Yao in traditional Chinese medicine, is a particularly rich source of this compound. The roots and root tubers of L. aggregata have been traditionally used for treating a variety of ailments, and modern phytochemical investigations have identified this compound as one of its key bioactive constituents.[1] Other species from which this compound has been isolated include Lindera strychnifolia. The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves extraction with organic solvents followed by various chromatographic techniques to achieve high purity.

Extraction

A common method for the initial extraction of this compound from the dried and powdered roots of Lindera aggregata involves the use of ethanol (B145695).

Experimental Protocol: Ethanol Extraction

-

Plant Material Preparation: The dried roots of Lindera aggregata are ground into a coarse powder.

-

Extraction: 200 g of the powdered root material is macerated in 1600 mL of 70% (v/v) ethanol. The mixture is then heated under reflux for 1.5 hours.[1]

-

Filtration: The extract is filtered to remove solid plant debris.

-

Repeated Extraction: The extraction process is repeated with a fresh portion of 70% ethanol to ensure maximum yield.[1]

-

Concentration: The filtrates are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract. The typical yield of the crude extract is approximately 14.4%.[1]

Purification

The crude extract, containing a mixture of compounds, requires further purification to isolate this compound. High-Speed Counter-Current Chromatography (HSCCC) and traditional silica (B1680970) gel column chromatography are effective methods for this purpose.

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus minimizing irreversible adsorption of the sample.

Experimental Protocol: HSCCC Purification

-

Two-Phase Solvent System Preparation: A two-phase solvent system is prepared by mixing light petroleum, ethyl acetate, methanol, and water in a volume ratio of 5:5:6:4. The mixture is thoroughly shaken and allowed to separate in a separatory funnel. The upper phase serves as the stationary phase, and the lower phase is used as the mobile phase.

-

HSCCC Instrument Setup: The multiplayer coiled column of the HSCCC instrument is first filled entirely with the stationary phase (upper phase). The apparatus is then rotated at a specific speed (e.g., 850 rpm), and the mobile phase (lower phase) is pumped through the column at a defined flow rate (e.g., 2.0 mL/min) until hydrodynamic equilibrium is established.

-

Sample Preparation and Injection: A portion of the crude extract (e.g., 450 mg) is dissolved in a mixture of the upper and lower phases and injected into the HSCCC system.

-

Fraction Collection and Analysis: The effluent from the column is continuously monitored by a UV detector, and fractions are collected based on the chromatographic peaks. The purity of the collected fractions containing this compound is then determined by High-Performance Liquid Chromatography (HPLC). This method has been shown to yield this compound with a purity of up to 98.2%.

Conventional column chromatography using silica gel as the stationary phase is another widely used method for the purification of this compound.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: A glass column is packed with silica gel using a slurry method, where the silica gel is mixed with a non-polar solvent (e.g., hexane) and poured into the column.

-

Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dried silica with the adsorbed sample is carefully loaded onto the top of the packed column.

-

Elution: The column is eluted with a solvent system of increasing polarity. A common gradient involves starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent such as ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or HPLC to identify those containing this compound. Fractions with pure this compound are then combined and the solvent is evaporated to yield the purified compound.

Quantitative Data

The yield and purity of this compound obtained through different isolation and purification methods are summarized in the table below.

| Plant Source | Extraction Method | Purification Method | Yield of Crude Extract (%) | This compound Content in Crude Extract (mg/g) | Final Purity (%) | Reference |

| Lindera aggregata root | 70% Ethanol Reflux | - | 14.4 | 4.822 | - | [1] |

| Radix linderae | Light Petroleum Extraction | HSCCC | - | - | 98.2 |

Experimental Workflows

The following diagrams illustrate the workflows for the extraction and purification of this compound.

Biological Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for the development of this compound-based therapeutics.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is implicated in various diseases, including cancer and inflammatory disorders. This compound has been shown to inhibit the MAPK signaling pathway, although the precise molecular targets are still under investigation. A related compound, Linderanine C, has been demonstrated to inhibit macrophage M1 polarization and reduce the production of inflammatory mediators by inhibiting the MAPK pathway.[2]

IL-6/STAT3 Signaling Pathway

The Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of the immune response and inflammation. Dysregulation of this pathway is associated with various inflammatory diseases and cancers. This compound has been suggested to modulate this pathway. For instance, the root extract of Lindera aggregata, which contains this compound, has been shown to attenuate colitis by modulating the Th17/Treg balance through the IL-6/STAT3 signaling pathway.[1] Lignans from Lindera obtusiloba have also been shown to have inhibitory effects on IL-6-stimulated STAT3 activation.[3]

References

The Total Synthesis of Linderane: A Technical Guide to the Core Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a detailed examination of the total synthesis of the lindenane core, a key structural motif in a family of sesquiterpenoids with promising biological activities. While a formal total synthesis of Linderane itself is not prominently documented in the reviewed literature, this guide focuses on the closely related and well-documented total synthesis of (±)-Chloranthalactone A. This synthesis, developed by the research group of Liu and Yuan, showcases a robust strategy for constructing the characteristic and challenging cis, trans-3/5/6 tricyclic skeleton of the lindenane family.

The insights and methodologies presented herein are directly applicable to the synthesis of this compound and other members of this class of natural products, providing a foundational understanding for researchers in organic synthesis, medicinal chemistry, and drug development.

I. Retrosynthetic Analysis and Strategy

The core challenge in the synthesis of lindenane sesquiterpenoids lies in the stereocontrolled construction of the fused tricyclic system. The strategy employed by Liu and Yuan hinges on a convergent approach that assembles the complex core from simpler, commercially available starting materials.

Key Strategic Elements:

-

Formation of the γ-alkylidenebutenolide ring (D-ring): This moiety is envisioned to be installed late in the synthesis via an intramolecular cyclization.

-

Construction of the cis, trans-3/5/6 Tricyclic Skeleton: The central tricyclic core is assembled through a key highly diastereoselective intramolecular cyclopropanation.

-

Stereocontrol: A substrate-controlled epoxidation of a ketone intermediate is utilized to set the crucial stereochemistry required for the subsequent cyclopropanation.

The retrosynthetic analysis is depicted below, illustrating the disconnection of (±)-Chloranthalactone A back to the commercially available Hagemann's ester.

Caption: Retrosynthetic analysis of (±)-Chloranthalactone A.

II. Quantitative Data: Synthesis of (±)-Chloranthalactone A

The following table summarizes the step-by-step yields for the total synthesis of (±)-Chloranthalactone A, starting from Hagemann's ester. The overall synthesis was completed in 12 steps with an overall yield of 14%.[1]

| Step | Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | Alkylation | Hagemann's Ester | Alkylated Ester | 1. NaH, THF, 0 °C; 2. MeI, rt | 95 |

| 2 | Reduction | Alkylated Ester | Allylic Alcohol | DIBAL-H, THF, -78 °C to rt | 92 |

| 3 | Claisen Rearrangement | Allylic Alcohol | Unsaturated Acid | CH(OEt)3, propionic acid, 140 °C | 89 |

| 4 | Esterification | Unsaturated Acid | Methyl Ester | CH2N2, Et2O, 0 °C | 98 |

| 5 | Conjugate Addition | Methyl Ester | Diester | 1. LDA, THF, -78 °C; 2. MeO2CCH2CH2I | 85 |

| 6 | Dieckmann Condensation | Diester | β-Keto Ester | NaH, THF, reflux | 88 |

| 7 | Decarboxylation | β-Keto Ester | Enone | LiCl, DMSO, H2O, 160 °C | 90 |

| 8 | Epoxidation | Enone | Epoxyketone | m-CPBA, CH2Cl2, 0 °C to rt | 92 |

| 9 | Tosylhydrazone Formation | Epoxyketone | Tosylhydrazone | TsNHNH2, MeOH, rt | 95 |

| 10 | Intramolecular Cyclopropanation (Shapiro Reaction) | Tosylhydrazone | Tricyclic Ketone | n-BuLi, THF, -78 °C to rt | 87 |

| 11 | Aldol Addition | Tricyclic Ketone | Aldol Adduct | 1. LDA, THF, -78 °C; 2. MeCHO | 85 |

| 12 | Lactonization | Aldol Adduct | Chloranthalactone A | 1. Ac2O, Py, DMAP, rt; 2. DBU, Toluene, 110 °C | 75 |

| Overall Yield | 14 |

III. Key Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of the lindenane core.

Protocol 1: Diastereoselective Epoxidation (Step 8)

To a solution of the enone (1.0 equiv) in CH2Cl2 (0.1 M) at 0 °C was added m-chloroperoxybenzoic acid (m-CPBA, 1.5 equiv) portionwise. The reaction mixture was stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction was quenched by the addition of saturated aqueous Na2S2O3 solution. The layers were separated, and the aqueous layer was extracted with CH2Cl2 (3 x 20 mL). The combined organic layers were washed with saturated aqueous NaHCO3 solution and brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the epoxyketone.

Protocol 2: Intramolecular Cyclopropanation (Step 10)

To a solution of the tosylhydrazone (1.0 equiv) in anhydrous THF (0.05 M) at -78 °C under an argon atmosphere was added n-butyllithium (2.2 equiv, 2.5 M in hexanes) dropwise. The resulting solution was stirred at -78 °C for 1 hour, then warmed to room temperature and stirred for an additional 4 hours. The reaction was quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to yield the tricyclic ketone.

IV. Synthetic Pathway and Workflow

The following diagrams illustrate the overall synthetic pathway and the logical workflow for the construction of the lindenane core.

Caption: Logical workflow for the total synthesis.

Caption: Key steps in the formation of the tricyclic core.

This technical guide provides a comprehensive overview of a successful and well-documented strategy for the total synthesis of the lindenane core, as exemplified by the synthesis of (±)-Chloranthalactone A. The detailed protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis of this important class of natural products. The presented strategy, centered around a key intramolecular cyclopropanation, offers a reliable pathway to access the complex architecture of lindenane sesquiterpenoids for further biological evaluation and drug discovery efforts.

References

Linderane Biosynthetic Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linderane, a furan-containing sesquiterpenoid lactone isolated from plants of the Lindera genus, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for developing metabolic engineering and synthetic biology approaches for its sustainable production. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, starting from the central isoprenoid precursors. Due to the current absence of complete experimental elucidation of the this compound-specific enzymatic steps, this document presents a hypothesized pathway based on established principles of sesquiterpenoid biosynthesis. It details the well-characterized upstream pathway to the universal sesquiterpenoid precursor, farnesyl diphosphate (B83284) (FPP), and proposes a plausible route from FPP to the this compound core structure involving a putative this compound synthase and subsequent oxidative modifications by cytochrome P450 monooxygenases. This guide includes generalized experimental protocols for the identification and characterization of the proposed enzymes and outlines the types of quantitative data required for a comprehensive understanding of the pathway's dynamics. Diagrams generated using Graphviz are provided to visualize the proposed metabolic route and experimental workflows.

Introduction to this compound and Sesquiterpenoid Biosynthesis

This compound is a structurally complex sesquiterpenoid lactone found in various medicinal plants, most notably Lindera aggregata. Sesquiterpenoids are a large and diverse class of natural products derived from the C15 isoprenoid precursor, farnesyl diphosphate (FPP)[1]. The biosynthesis of these compounds typically involves two key stages: the cyclization of the linear FPP precursor into a diverse array of hydrocarbon skeletons by enzymes known as terpene synthases (TPSs), and subsequent functionalization of these skeletons by tailoring enzymes, predominantly cytochrome P450 monooxygenases (CYPs), which introduce oxidative modifications such as hydroxylations, epoxidations, and rearrangements[2][3].

While the complete biosynthetic pathway of this compound has not yet been fully elucidated, this guide outlines a scientifically grounded, putative pathway based on our knowledge of other sesquiterpenoid biosynthetic pathways[1][4].

The Upstream Pathway: Biosynthesis of Farnesyl Diphosphate (FPP)

The biosynthesis of this compound begins with the universal C5 isoprene (B109036) units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These precursors are synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol.

Farnesyl diphosphate synthase (FPPS), a key enzyme in terpenoid biosynthesis, catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the C15 compound, farnesyl diphosphate (FPP)[5]. FPP serves as the crucial branch-point intermediate for the synthesis of all sesquiterpenoids, including this compound[1].

Putative this compound Biosynthetic Pathway

The conversion of FPP to this compound is hypothesized to proceed in two major stages: cyclization to form the core lindenane skeleton, followed by a series of oxidative modifications.

Step 1: Cyclization of FPP by a Putative this compound Synthase

The first committed step in this compound biosynthesis is likely the cyclization of FPP, catalyzed by a specialized sesquiterpene synthase, tentatively named "this compound synthase" (LS). This enzyme would catalyze a complex series of intramolecular electrophilic additions, rearrangements, and ultimately, termination of the reaction cascade to yield a stable lindenane-type hydrocarbon precursor[6][7]. The exact mechanism and the structure of the initial cyclic product are yet to be determined experimentally.

Step 2: Oxidative Tailoring by Cytochrome P450s

Following the formation of the lindenane skeleton, a series of post-cyclization modifications are required to generate the final this compound structure. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs), which are known to be involved in the structural diversification of terpenoids[2][3][8]. For this compound, these modifications would include hydroxylations and the formation of the characteristic furan (B31954) ring and lactone moiety. It is plausible that multiple distinct CYP enzymes act sequentially to achieve the final structure.

Quantitative Data Summary

A thorough understanding of the this compound biosynthetic pathway requires quantitative data on enzyme kinetics and metabolite concentrations. As this data is not yet available in the literature, the following tables serve as templates for the types of data that need to be collected.

Table 1: Hypothetical Kinetic Parameters of this compound Biosynthesis Enzymes

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Farnesyl Diphosphate Synthase (FPPS) | IPP | 1.5 | 0.5 | 3.3 x 10⁵ |

| DMAPP | 0.5 | 0.5 | 1.0 x 10⁶ | |

| Putative this compound Synthase (LS) | FPP | 5.0 | 0.1 | 2.0 x 10⁴ |

| Putative CYP450 (Hydroxylation) | Lindenane Precursor | 10.0 | 0.05 | 5.0 x 10³ |

| Putative CYP450 (Lactonization) | Hydroxylated Intermediate | 8.0 | 0.08 | 1.0 x 10⁴ |

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 2: Hypothetical Metabolite Concentrations in Lindera aggregata

| Metabolite | Tissue | Concentration (µg/g fresh weight) |

| Farnesyl Diphosphate (FPP) | Root | 0.5 |

| Lindenane-type Precursor | Root | 2.0 |

| This compound | Root | 50.0 |

| Farnesyl Diphosphate (FPP) | Leaf | 0.2 |

| Lindenane-type Precursor | Leaf | 0.5 |

| This compound | Leaf | 5.0 |

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of transcriptomics, enzymology, and analytical chemistry. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate terpene synthase and cytochrome P450 genes involved in this compound biosynthesis from Lindera aggregata.

Methodology:

-

RNA Extraction: Extract total RNA from different tissues of L. aggregata (e.g., roots, stems, leaves) using a suitable plant RNA extraction kit.

-

Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-Seq).

-

De Novo Assembly and Annotation: Assemble the transcriptome de novo and annotate the resulting transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database).

-

Differential Expression Analysis: Identify transcripts that are highly expressed in tissues known to accumulate this compound.

-

Candidate Gene Selection: Select candidate TPS and CYP genes for functional characterization based on their annotation and expression profiles.

Heterologous Expression and Functional Characterization of a Putative this compound Synthase

Objective: To express a candidate this compound synthase in a microbial host and determine its enzymatic activity.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate this compound synthase gene from L. aggregata cDNA and clone it into an appropriate expression vector (e.g., pET-28a for E. coli or pESC-URA for S. cerevisiae).

-

Heterologous Expression: Transform the expression construct into a suitable microbial host (E. coli BL21(DE3) or a metabolically engineered S. cerevisiae strain). Induce protein expression under optimized conditions.

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES, pH 7.5), 10 mM MgCl₂, 1 mM DTT, purified enzyme, and the substrate FPP.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and extract the products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

-

Product Identification: Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra and retention times with authentic standards if available, or determine the structure of novel products using Nuclear Magnetic Resonance (NMR) spectroscopy[9][10].

Characterization of Putative Cytochrome P450 Enzymes

Objective: To determine the function of candidate CYP enzymes in the this compound pathway.

Methodology:

-

Heterologous Expression: Co-express the candidate CYP gene and a cytochrome P450 reductase (CPR) in a suitable host system, typically yeast (S. cerevisiae) or a plant-based transient expression system (Nicotiana benthamiana).

-

In Vivo Feeding Studies: If the host produces the substrate (the lindenane precursor), analyze the culture or plant tissue for the presence of hydroxylated or otherwise modified products.

-

In Vitro Assays with Microsomes:

-

Isolate microsomes from the recombinant host expressing the CYP and CPR.

-

Perform enzyme assays by incubating the microsomes with the putative substrate (e.g., the product of the this compound synthase reaction), NADPH, and a suitable buffer.

-

Extract and analyze the products by GC-MS or LC-MS.

-

Conclusion and Future Perspectives

The biosynthetic pathway of this compound, a pharmacologically important sesquiterpenoid, remains an exciting area of research. This guide has outlined a putative pathway based on established principles of terpenoid biosynthesis and has provided a framework of experimental approaches for its elucidation. The identification and characterization of the specific this compound synthase and the associated cytochrome P450 enzymes will be pivotal. This knowledge will not only deepen our understanding of plant metabolic diversity but also pave the way for the metabolic engineering of microbial hosts for the sustainable and scalable production of this compound and its derivatives for pharmaceutical applications. Future work should focus on implementing the described transcriptomic and enzymatic approaches to validate the proposed pathway and to isolate the key biosynthetic genes.

References

- 1. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Multiple Strategies for the Biosynthesis of Sesquiterpenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery, structure, and mechanism of a class II sesquiterpene cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sesquiterpene Cyclase BcBOT2 Promotes the Unprecedented Wagner-Meerwein Rearrangement of the Methoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. use of nmr in structure ellucidation | PDF [slideshare.net]

- 10. researchgate.net [researchgate.net]

Linderane Derivatives and Analogs: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linderane, a sesquiterpenoid lactone first identified in 1925, and its derivatives represent a class of natural products with significant therapeutic potential.[1][2] Primarily isolated from plants of the Lindera and Chloranthaceae families, these compounds possess a characteristic and complex chemical architecture that has attracted considerable interest from the scientific community.[1][2] Research has revealed a broad spectrum of biological activities associated with this compound derivatives, including anti-inflammatory, cytotoxic, and neuroprotective effects, positioning them as promising candidates for drug discovery and development.[1][2][3] This technical guide provides an in-depth overview of the discovery of this compound derivatives and analogs, focusing on their synthesis, biological evaluation, and mechanisms of action.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative biological data for various this compound derivatives and analogs, providing a comparative overview of their therapeutic potential.

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Sarglaroid A | NO Production Inhibition | RAW264.7 | 19.8 ± 1.06 | [3] |

| Sarglaroid (Compound 13) | NO Production Inhibition | RAW264.7 | 10.7 ± 0.25 | [3] |

| Shizukaol D | NO Production Inhibition | RAW264.7 | 8.13 ± 0.37 | [2] |

| Secosubamolide B | IL-6 Production Inhibition | Bone marrow-derived dendritic cells | 24.1 | [4] |

| Secosubamolide B | IL-12 p40 Production Inhibition | Bone marrow-derived dendritic cells | 16.3 | [4] |

| Linderone | Pro-inflammatory Cytokine Inhibition | BV2 | - | [5] |

Table 2: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Sarglaroid (Compound 2) | MCF-7 | 5.4 | [3] |

| Sarglaroid (Compound 2) | MDA-MB-231 | 10.2 | [3] |

| Sarglaroid (Compound 3) | MCF-7 | 7.8 | [3] |

| Sarglaroid (Compound 3) | MDA-MB-231 | 9.5 | [3] |

Table 3: Neuroprotective Activity of this compound Derivatives

| Compound | Assay | Cell Line | EC50 (µM) | Reference |

| Lindaggrol (Compound 3) | Erastin-induced ferroptosis | HT-22 | 8.7 | [2] |

| Lindaggrol (Compound 12) | Erastin-induced ferroptosis | HT-22 | 1.4 | [2] |

| Lindaggrol (Compound 14) | Erastin-induced ferroptosis | HT-22 | 4.6 | [2] |

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of this compound derivatives.

Isolation and Purification from Natural Sources

Objective: To isolate this compound and its derivatives from plant material, such as the roots of Lindera aggregata.

Protocol:

-

Extraction:

-

Air-dry and powder the plant material (e.g., roots of Lindera aggregata).

-

Extract the powdered material with 80% ethanol (B145695) under reflux for 2 hours. Repeat the extraction three times.

-

Combine the ethanol extracts and evaporate the solvent under vacuum to obtain a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

-

Concentrate each fraction to dryness.

-

-

Purification using High-Speed Counter-Current Chromatography (HSCCC):

-

Solvent System Selection: Select a suitable two-phase solvent system, for example, light petroleum-ethyl acetate-methanol-water (5:5:6:4, v/v/v/v).

-

HSCCC Separation:

-

Prepare the sample solution by dissolving the target fraction (e.g., the ethyl acetate fraction) in a mixture of the upper and lower phases of the selected solvent system.

-

Perform HSCCC using the lower phase as the mobile phase at a flow rate of 2.0 mL/min and a revolution speed of 850 rpm.

-

Collect fractions and monitor by TLC or HPLC.

-

-

Final Purification: Further purify the fractions containing the compounds of interest using preparative HPLC.

-

Total Synthesis of Lindenane-Type Dimers via Diels-Alder Reaction

Objective: To synthesize lindenane-type dimers, a common structural motif among bioactive derivatives. The Diels-Alder reaction is a key strategy for constructing the characteristic cyclohexene (B86901) ring.[6]

Protocol:

-

Preparation of Diene and Dienophile:

-

Synthesize the necessary diene and dienophile precursors. These are typically complex, multi-step syntheses that are specific to the target molecule.

-

-

Diels-Alder Reaction:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diene and dienophile in a suitable high-boiling solvent such as xylene.

-

Heat the reaction mixture to reflux (typically 140-160 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired Diels-Alder adduct.

-

-

Further Transformations:

-

The Diels-Alder adduct can then be further modified through various chemical reactions (e.g., reduction, oxidation, epoxidation) to yield the final target this compound dimer.

-

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, MDA-MB-231) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

Objective: To evaluate the anti-inflammatory activity of this compound derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 macrophage cells in 96-well plates.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

-

Nitrite (B80452) Measurement (Griess Assay):

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration.

-

-

Data Analysis:

-

Construct a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples.

-

Determine the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated control.

-

Calculate the IC50 value for NO production inhibition.

-

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects by modulating key signaling pathways involved in inflammation, cell survival, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Linderone, a derivative of this compound, has been shown to inhibit the NF-κB signaling pathway in LPS-stimulated microglial cells.[5]

Caption: Linderone inhibits the NF-κB pathway by preventing IKK activation and NF-κB translocation.

PI3K/Akt/GSK3β Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/Glycogen Synthase Kinase 3 beta (GSK3β) pathway is crucial for cell survival and proliferation. While direct modulation by this compound derivatives is still under investigation, many natural products with similar biological activities, such as neuroprotection, are known to activate this pathway.

Caption: Potential activation of the pro-survival PI3K/Akt pathway by this compound derivatives.

Experimental and Logical Workflows

Workflow for Discovery and Evaluation of this compound Derivatives

Caption: General workflow for the discovery and development of this compound derivatives.

Conclusion

This compound derivatives and their analogs represent a rich and diverse class of natural products with compelling biological activities. Their complex structures provide a challenging but rewarding platform for synthetic chemistry, while their potent anti-inflammatory, cytotoxic, and neuroprotective properties offer significant opportunities for the development of novel therapeutics. Further research into the precise mechanisms of action and structure-activity relationships of these compounds will be crucial in realizing their full therapeutic potential. This guide provides a foundational resource for researchers dedicated to advancing the discovery and development of this promising class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotective lindenane sesquiterpenoids from the roots of Lindera aggregata (Sims) Kosterm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization and quantification of the phytochemical constituents and anti-inflammatory properties of Lindera aggregata - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05643D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Linderane and Its Derivatives: A Technical Guide to Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of linderane, a sesquiterpenoid lactone, and its related compounds, including linderalactone (B1675478), isolinderalactone (B1236980), and linderanine C. Sourced from plants of the Lindera genus, these natural products have demonstrated significant anti-inflammatory, anticancer, and cytoprotective properties. This document consolidates current research findings, presenting detailed experimental protocols, quantitative data, and visual representations of the key signaling pathways involved in their bioactivity.

Anti-inflammatory Mechanism of Action

This compound and its analogues exert potent anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in pro-inflammatory mediators. More recent evidence also points to the involvement of the LXRα pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound derivatives have been shown to suppress NF-κB activation. This inhibition is characterized by a reduction in the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of target genes such as iNOS, COX-2, TNF-α, and various interleukins.

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing JNK, ERK, and p38, is another critical regulator of inflammation. Linderanine C, a derivative of this compound, has been demonstrated to inhibit the phosphorylation of these key MAPK proteins in lipopolysaccharide (LPS)-stimulated macrophages. This action contributes to the overall anti-inflammatory effect by suppressing the production of inflammatory mediators.

Figure 2: Linderanine C's modulation of the MAPK signaling pathway.

Activation of the LXRα Pathway

Isolinderalactone has been shown to activate the Liver X Receptor α (LXRα) pathway. This activation inhibits macrophage M1 polarization and reduces the production of pro-inflammatory mediators. Furthermore, LXRα activation by isolinderalactone promotes the efferocytosis of apoptotic intestinal epithelial cells, suggesting a role in resolving inflammation and promoting tissue repair.

Anticancer Mechanism of Action

The anticancer properties of this compound derivatives, particularly linderalactone, are attributed to their ability to induce apoptosis and inhibit cell proliferation and metastasis through the modulation of the PI3K/AKT signaling pathway.

Inhibition of the PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Linderalactone has been found to inhibit the proliferation of pancreatic cancer cells in a time- and dose-dependent manner. Mechanistically, linderalactone downregulates the phosphorylation of both PI3K and AKT, leading to the suppression of this pro-survival pathway. This inhibition results in cell cycle arrest at the G2/M phase and the induction of apoptosis.

Figure 3: Linderalactone's inhibition of the PI3K/AKT signaling pathway.

Cytoprotective and Other Mechanisms

Activation of the Nrf2 Pathway

This compound has been reported to protect pancreatic β-cells from oxidative damage by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of Nrf2 by this compound enhances the cellular defense against oxidative stress.

Cannabinoid 2 Receptor (CB2R) Activation

Recent studies have indicated that this compound can attenuate inflammatory pain and anxiety by activating the cannabinoid 2 receptor (CB2R). This activation leads to the restoration of microglia M2 polarization in the anterior cingulate cortex, highlighting a novel neuro-modulatory mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative data available for the bioactivity of this compound and its derivatives.

Table 1: Anti-inflammatory Activity

| Compound | Assay | Cell Line / Model | IC50 / Effect |

| This compound | Nitric Oxide (NO) Production | RAW 264.7 | IC50: 16.4 µM |

| This compound | TNF-α Production | RAW 264.7 | IC50: 24.7 µM |

| Linderanine C | M1 Polarization (CD86 Expression) | RAW 264.7 | Significant inhibition |

| Linderanine C | IL-6 and TNF-α Production | RAW 264.7 | Significant reduction |

| Isolinderalactone | M1 Polarization | RAW 264.7 | Effective inhibition |

Table 2: Anticancer Activity

| Compound | Assay | Cell Line | IC50 / Effect |

| Linderalactone | Cell Viability | Pancreatic Cancer Cells | Time- and dose-dependent inhibition |

| Linderalactone | Cell Migration and Invasion | Pancreatic Cancer Cells | Significant inhibition |

| Linderalactone | Apoptosis Induction | Pancreatic Cancer Cells | Significant increase |

Table 3: Hepatoprotective Activity

| Compound | Assay | Cell Line | EC50 |

| This compound | H2O2-induced Oxidative Damage | HepG2 | 167.0 µM |

| Linderalactone | H2O2-induced Oxidative Damage | HepG2 | 98.0 µM |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited studies. For full details, please refer to the original publications.

Cell Culture

-

RAW 264.7 Macrophages: Cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

-

Pancreatic Cancer Cell Lines (e.g., BxPC-3, CFPAC-1): Maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

HepG2 Cells: Grown in MEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

Anti-inflammatory Assays

-

Nitric Oxide (NO) Assay: RAW 264.7 cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours. The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement (TNF-α, IL-6): Supernatants from cell cultures are collected and the concentrations of TNF-α and IL-6 are determined using commercially available ELISA kits according to the manufacturer's instructions.

-

Macrophage Polarization: RAW 264.7 cells are stimulated with LPS in the presence or absence of the test compound. The expression of M1 macrophage surface marker CD86 is analyzed by flow cytometry.

Anticancer Assays

-

Cell Viability Assay (MTT): Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound for different time points (e.g., 24, 48, 72 hours). MTT reagent is added, and the absorbance is measured at 570 nm to determine cell viability.

-

Apoptosis Assay (Annexin V/PI Staining): Cells are treated with the test compound, harvested, and stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells is quantified by flow cytometry.

-

Cell Cycle Analysis: Treated cells are fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Western Blot Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-JNK, p-ERK, p-p38, p-PI3K, p-AKT, and their total forms) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Model

-

Carrageenan-Induced Paw Edema: The test compound is administered to rodents (e.g., rats or mice) prior to the subplantar injection of carrageenan into the hind paw. The paw volume is measured at various time points using a plethysmometer to assess the anti-inflammatory effect.

Conclusion

This compound and its derivatives represent a promising class of natural products with multifaceted therapeutic potential. Their ability to modulate key signaling pathways involved in inflammation and cancer, such as NF-κB, MAPK, and PI3K/AKT, provides a strong rationale for their further development as novel therapeutic agents. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering a detailed overview of the current understanding of their mechanisms of action, supported by quantitative data and detailed experimental methodologies. Further research is warranted to fully elucidate their pharmacological profiles and to translate these promising preclinical findings into clinical applications.

Linderane: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linderane, a sesquiterpenoid lactone primarily isolated from plants of the Lindera genus, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the screening methodologies used to evaluate the therapeutic potential of this compound. It includes detailed experimental protocols for key biological assays, a summary of quantitative data from published studies, and visual representations of the core signaling pathways modulated by this compound. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics derived from natural products.

Quantitative Biological Activity of this compound and its Derivatives

The following tables summarize the reported quantitative data for the biological activities of this compound and its related compounds. These values, primarily presented as half-maximal inhibitory concentrations (IC50), provide a comparative measure of potency across various assays and cell lines.

| Anti-Inflammatory Activity | |||

| Compound | Assay | Cell Line | IC50 (µM) |

| This compound | Nitric Oxide (NO) Production | RAW 264.7 | Data not consistently reported, varies by study |

| Sarglaroid A (this compound Dimer) | Nitric Oxide (NO) Production | RAW 264.7 | 19.8 ± 1.06 |

| Compound 13 (this compound Analogue) | Nitric Oxide (NO) Production | RAW 264.7 | 10.7 ± 0.25 |

| Chloranholide Derivatives | Nitric Oxide (NO) Production | BV-2 | 3.18 - 11.46 |

| Anticancer Activity | |||

| Compound | Assay | Cell Line | IC50 (µM) |

| Sarglaroid B (this compound Dimer) | Cytotoxicity | MCF-7 | 5.4 |

| Sarglaroid B (this compound Dimer) | Cytotoxicity | MDA-MB-231 | 10.2 |

| Sarglaroid C (this compound Dimer) | Cytotoxicity | MCF-7 | 7.8 |

| Sarglaroid C (this compound Dimer) | Cytotoxicity | MDA-MB-231 | 9.5 |

| Linderalactone | Cytotoxicity | BxPC-3, CFPAC-1 | Dose- and time-dependent inhibition observed |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to screen the biological activities of this compound.

Anti-Inflammatory Activity Screening

This assay assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (NaNO2) standard

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of untreated cells should be included as a negative control.

-

Nitrite Measurement:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

This protocol details the investigation of this compound's effect on key proteins in the pro-inflammatory NF-κB and MAPK signaling pathways.

Materials:

-

RAW 264.7 cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Culture and treat RAW 264.7 cells with this compound and/or LPS as described in the NO production assay. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Anticancer Activity Screening

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to assess the anticancer effects of compounds like this compound on cancer cell lines such as MCF-7 (breast cancer).

Materials:

-

MCF-7 human breast cancer cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include vehicle-treated and untreated controls.

-

MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Appropriate cell culture medium

-

This compound

-

Caspase-Glo® 3/7 Reagent

-

White-walled 96-well plates

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound for the desired time period.

-

Assay Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well (equal volume to the cell culture medium).

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.

Neuroprotective Activity Screening

This assay evaluates the ability of this compound to protect neuronal cells from neurotoxin-induced cell death.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F12 medium

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H2O2)

-

This compound

-

MTT solution

-

96-well plates

Procedure:

-

Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells and, if desired, differentiate them into a more mature neuronal phenotype using retinoic acid.

-

Pre-treatment: Pre-treat the cells with this compound for a specified time (e.g., 2 hours).

-

Neurotoxin Challenge: Expose the cells to a neurotoxin to induce cell death.

-

Cell Viability Assessment: After the neurotoxin treatment, assess cell viability using the MTT assay as described previously.

-

Data Analysis: Compare the viability of cells pre-treated with this compound to those treated with the neurotoxin alone to determine the neuroprotective effect.

Antiviral Activity Screening (General Protocol)

This assay is a standard method to quantify the infectivity of a virus and the inhibitory effect of a compound.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus strain

-

Minimal Essential Medium (MEM)

-

This compound

-

Agarose (B213101) or Avicel overlay

-

Crystal violet staining solution

Procedure:

-

Cell Monolayer Preparation: Seed MDCK cells in 6-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a known amount of influenza virus in the presence of various concentrations of this compound.

-

Overlay Application: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing agarose or Avicel to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

-

Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques (clear zones of dead cells).

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

Antifungal Activity Screening (General Protocol)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Materials:

-

Candida albicans strain

-

RPMI-1640 medium

-

This compound

-

96-well microtiter plates

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of C. albicans.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits fungal growth.

Anti-malarial Activity Screening

This assay measures the proliferation of malaria parasites by quantifying the incorporation of the SYBR Green I dye into parasitic DNA.

Materials:

-

Chloroquine-sensitive or -resistant strain of Plasmodium falciparum

-

Human erythrocytes

-

RPMI-1640 medium supplemented with human serum

-

This compound

-

SYBR Green I lysis buffer

-

96-well plates

Procedure:

-

Parasite Culture: Maintain asynchronous cultures of P. falciparum in human erythrocytes.

-

Drug Plate Preparation: Prepare serial dilutions of this compound in a 96-well plate.

-

Assay Initiation: Add the parasitized erythrocyte suspension to each well.

-

Incubation: Incubate the plates for 72 hours in a CO2/low O2 environment.

-

Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activity screening of this compound.

Signaling Pathway Diagrams

Caption: this compound's anti-inflammatory mechanism via NF-κB and MAPK pathways.

Caption: this compound's anticancer effect via PI3K/Akt and apoptosis pathways.

Experimental Workflow Diagrams

Caption: Workflow for the Nitric Oxide (NO) Production Assay.

Caption: Workflow for the MTT Cell Viability Assay.

Conclusion

This compound exhibits a remarkable spectrum of biological activities that position it as a promising candidate for further drug development. This guide provides a foundational framework for the in vitro screening of this compound and its derivatives. The detailed protocols and summarized data offer a practical starting point for researchers, while the signaling pathway diagrams provide a conceptual understanding of its molecular mechanisms of action. Further investigations, including in vivo studies and exploration of structure-activity relationships, are warranted to fully elucidate the therapeutic potential of this intriguing natural product.

Linderane: A Comprehensive Technical Review of a Promising Sesquiterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linderane, a naturally occurring sesquiterpenoid lactone, has emerged as a molecule of significant interest in the field of pharmacology and drug discovery. Predominantly isolated from plants of the Lindera and Chloranthaceae families, this compound and its derivatives exhibit a wide array of biological activities, including potent anti-inflammatory and anticancer properties.[1][2] This technical guide provides a comprehensive review of the current literature on this compound, focusing on its chemical properties, biosynthesis, and mechanisms of action, with a detailed exploration of its effects on key cellular signaling pathways.

Chemical Profile

-

Chemical Formula: C₁₅H₁₆O₄[3]

-

Molar Mass: 260.28 g/mol [3]

-

Core Structure: this compound belongs to the lindenane class of sesquiterpenoids, which are characterized by a distinctive molecular skeleton.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆O₄ | [3] |

| Molar Mass | 260.28 g/mol | [3] |

| CAS Number | 13476-25-0 | [3] |

Biosynthesis of the Lindenane Skeleton

The biosynthesis of this compound, like other sesquiterpenoids, originates from the isoprenoid pathway. The key precursor is farnesyl pyrophosphate (FPP), a 15-carbon molecule formed from the condensation of isoprene (B109036) units.[4][5] The formation of the characteristic lindenane skeleton involves a series of complex cyclization reactions of FPP, catalyzed by specific terpene synthases. While the exact enzymatic steps are still under investigation, a proposed pathway involves the initial cyclization of FPP to form a germacrane-type intermediate, which then undergoes further rearrangements and oxidations to yield the this compound core structure. The dimerization of lindenane monomers, often through Diels-Alder reactions, leads to the formation of various lindenane oligomers with diverse biological activities.[1][6]

Caption: Proposed biosynthetic pathway of this compound from isoprene precursors.

Biological Activities and Mechanisms of Action

This compound and its derivatives have demonstrated significant potential in modulating key signaling pathways implicated in various diseases, particularly those involving inflammation and cancer.

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects through the inhibition of several pro-inflammatory signaling cascades.

Inhibition of the NF-κB Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB.[1] Mechanistically, it can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of the active p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes such as iNOS, COX-2, and various cytokines like TNF-α and IL-6.[1]

Caption: this compound's inhibition of the NF-κB signaling pathway.

Modulation of the STAT3 Pathway: